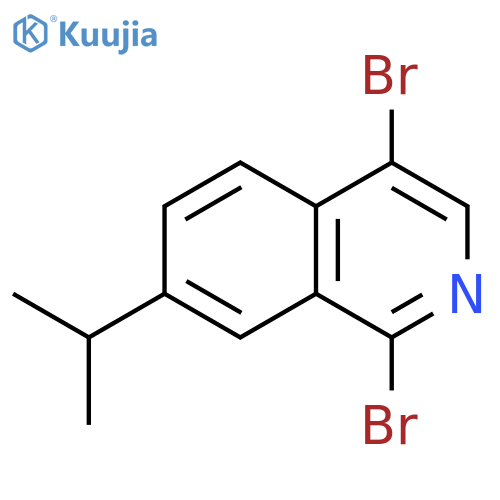Cas no 1824289-30-6 (Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-)

1824289-30-6 structure
商品名:Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-
CAS番号:1824289-30-6
MF:C12H11Br2N
メガワット:329.030441522598
CID:5253664
Isoquinoline, 1,4-dibromo-7-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-
-
- インチ: 1S/C12H11Br2N/c1-7(2)8-3-4-9-10(5-8)12(14)15-6-11(9)13/h3-7H,1-2H3
- InChIKey: LXDNULWRCBHEAK-UHFFFAOYSA-N
- ほほえんだ: C1(Br)C2=C(C=CC(C(C)C)=C2)C(Br)=CN=1
Isoquinoline, 1,4-dibromo-7-(1-methylethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398178-0.05g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 0.05g |
$1032.0 | 2023-03-02 | ||
| Enamine | EN300-398178-0.1g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 0.1g |
$1081.0 | 2023-03-02 | ||
| Enamine | EN300-398178-5.0g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 5.0g |
$3562.0 | 2023-03-02 | ||
| Enamine | EN300-398178-1.0g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-398178-0.5g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 0.5g |
$1180.0 | 2023-03-02 | ||
| Enamine | EN300-398178-10.0g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 10.0g |
$5283.0 | 2023-03-02 | ||
| Enamine | EN300-398178-0.25g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 0.25g |
$1131.0 | 2023-03-02 | ||
| Enamine | EN300-398178-2.5g |
1,4-dibromo-7-(propan-2-yl)isoquinoline |
1824289-30-6 | 2.5g |
$2408.0 | 2023-03-02 |
Isoquinoline, 1,4-dibromo-7-(1-methylethyl)- 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
1824289-30-6 (Isoquinoline, 1,4-dibromo-7-(1-methylethyl)-) 関連製品
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
